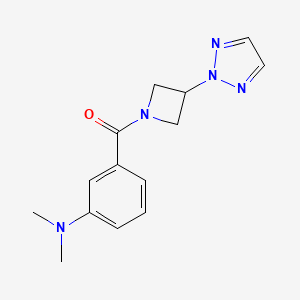
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone: is a synthetic organic compound that features a unique combination of a triazole ring and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Rings: The triazole and azetidine rings are then coupled through a suitable linker, often involving a carbonyl group, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
類似化合物との比較
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
Uniqueness: The presence of both a triazole and an azetidine ring in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone makes it unique compared to other similar compounds
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone , often referred to as a triazole-azetidine derivative, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C15H16N4O
- Molecular Weight : Approximately 284.32 g/mol
Structural Features
The compound consists of:
- An azetidine ring
- A triazole moiety
- A dimethylamino-substituted phenyl group
This combination of functional groups is expected to influence its biological properties significantly.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that the triazole ring plays a crucial role in enhancing antimicrobial efficacy .
Anticancer Potential
Preliminary investigations have suggested that the compound may possess anticancer properties. In vitro studies indicated that derivatives with similar structural motifs exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazole-containing compounds. For instance, related compounds were tested against neurotoxins like MPP+ and METH in neuronal cell lines, showing protective effects by enhancing cell viability and reducing oxidative stress . These findings warrant further investigation into the neuroprotective mechanisms of the compound .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Triazoles are known to inhibit various enzymes, including those involved in cancer progression and inflammation. Research on structurally similar compounds has indicated their ability to inhibit monoacylglycerol lipase (MGL), which is implicated in pain pathways .
Synthetic Route
The synthesis of This compound typically involves:
- Formation of the Triazole Ring : Achieved through a click chemistry reaction between an azide and an alkyne.
- Azetidine Ring Formation : Synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The intermediate is coupled with a dimethylaminophenyl ketone under suitable conditions.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
These techniques confirm the structure and purity of the compound.
Case Studies and Research Findings
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17(2)12-5-3-4-11(8-12)14(20)18-9-13(10-18)19-15-6-7-16-19/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHZMWWFGHGIAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













